Bis(alpha-methoxy-p-tolyl) ether

Descripción general

Descripción

Bis(alpha-methoxy-p-tolyl) ether is a chemical compound that falls within the category of organic solvents, particularly those with ether functionalities. While the provided papers do not directly discuss Bis(alpha-methoxy-p-tolyl) ether, they do provide insights into similar compounds which can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as bis(epoxyethyl) derivatives of phenyl ether, has been reported with improved procedures using the Ullmann method. This method involves the coupling of phenols in the presence of copper compounds. Although the exact synthesis of Bis(alpha-methoxy-p-tolyl) ether is not detailed, the synthesis of similar compounds suggests that it may also be synthesized through methods that involve the coupling of aromatic compounds with appropriate protective groups for the methoxy functionalities .

Molecular Structure Analysis

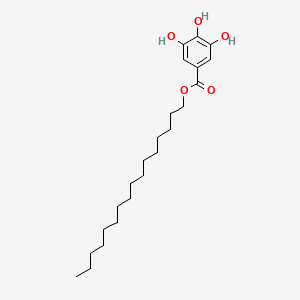

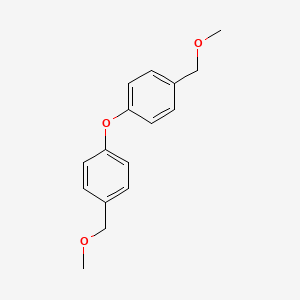

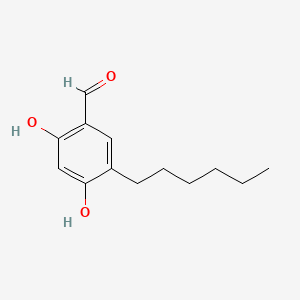

The molecular structure of Bis(alpha-methoxy-p-tolyl) ether would consist of two methoxy groups attached to a phenyl ring through an ether linkage. The molecular structure analysis of similar compounds, such as bis(4-phenoxyphenyl) ether, has been conducted using infrared spectral data. This data can provide information on the functional groups present and the overall molecular geometry .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of Bis(alpha-methoxy-p-tolyl) ether. However, they do mention reactions of bis-epoxides, which are structurally related. These reactions could include ring-opening polymerization or reactions with nucleophiles. The reactivity of Bis(alpha-methoxy-p-tolyl) ether could be inferred based on its structural similarity to these compounds, suggesting that it may undergo reactions typical of ethers, such as cleavage under acidic conditions .

Physical and Chemical Properties Analysis

Bis(2-methoxyethyl) ether, a compound with a similar ether structure, is described as an inert organic solvent with excellent solvating properties, which suggests that Bis(alpha-methoxy-p-tolyl) ether may also possess good solvating capabilities. The physical properties such as boiling point, melting point, and solubility would be influenced by the methoxy and phenyl groups present in the compound. The chemical properties would include its reactivity as an ether, which is generally stable but can react under certain conditions, such as strong acids or high temperatures. The toxicity profile of bis(2-methoxyethyl) ether indicates low acute toxicity but potential teratogenic effects, which could be a consideration for Bis(alpha-methoxy-p-tolyl) ether as well .

Aplicaciones Científicas De Investigación

1. Use as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction

- Summary of Application : Compounds bearing flexible p-tolyl ether and rigid 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene backbones are synthesized as pyrazolyl analogues of DPEphos and Xantphos ligands . These compounds are used as ligands in the Pd-catalysed Suzuki–Miyaura cross-coupling reaction .

- Methods of Application : The synthesis of these pyrazolyl analogues is accomplished following an Ullmann coupling protocol . A simple catalytic system based on Pd (OAc) 2 / 2a is developed .

- Results or Outcomes : The symmetrical bis-pyrazolyl and the hybrid imidazolyl–pyrazolyl analogues were found to be the most active among the new ligands evaluated in the Pd-catalysed Suzuki-Miyaura cross-coupling of aryl halides with aryl boronic acids . This catalytic system efficiently catalyses the Suzuki–Miyaura reaction of aryl halides and aryl boronic acids and provides moderate to excellent yields of the corresponding cross-coupling products .

2. Synthesis of Bis(Pyrazolyl)Methanes

- Summary of Application : Bis(pyrazolyl)methanes are synthesized and have various applications in pharmacy and agro-chemical industries . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents . In addition, these derivatives are applied as fungicides, analgesic, pesticides, insecticides, and as the chelating and extracting reagents for different metal ions .

- Methods of Application : There are two main strategies to the synthesis of bis(pyrazolyl)methane derivatives. The first involves the one-pot pseudo three-component reactions of two equivalents of 3-methyl-5-pyrazolone derivatives and one equivalent of aldehydes. The second approach is the one-pot pseudo five-component reactions of two equivalents of β-keto esters, two equivalents of hydrazins and one equivalent of aldehydes .

- Results or Outcomes : The synthesis of bis(pyrazolyl)methanes has been successfully achieved using the mentioned methods .

Propiedades

IUPAC Name |

1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWBYLGWPWDACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179779 | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(alpha-methoxy-p-tolyl) ether | |

CAS RN |

2509-26-4 | |

| Record name | 1,1′-Oxybis[4-(methoxymethyl)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2509-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002509264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(α-methoxy-p-tolyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(ALPHA-METHOXY-P-TOLYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCF4ZXZ9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)